(R)-2-Azetidin-2-yl-ethanol

Enantiomeric purity Chiral building block Vendor specification

(R)-2-Azetidin-2-yl-ethanol (CAS 1965314-52-6), systematically named 2-[(2R)-azetidin-2-yl]ethanol, is a chiral, non-racemic four-membered nitrogen-containing heterocycle bearing a primary hydroxyethyl side chain at the C2 position. With a molecular formula of C5H11NO and a molecular weight of 101.15 g/mol, it belongs to the azetidine class of conformationally restricted building blocks widely employed in medicinal chemistry to limit molecular flexibility while minimizing added lipophilicity and molecular weight.

Molecular Formula C5H11NO
Molecular Weight 101.15 g/mol
CAS No. 1965314-52-6
Cat. No. B3324772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Azetidin-2-yl-ethanol
CAS1965314-52-6
Molecular FormulaC5H11NO
Molecular Weight101.15 g/mol
Structural Identifiers
SMILESC1CNC1CCO
InChIInChI=1S/C5H11NO/c7-4-2-5-1-3-6-5/h5-7H,1-4H2/t5-/m1/s1
InChIKeyMKXFHIPYFJSPKX-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-Azetidin-2-yl-ethanol (CAS 1965314-52-6) – Chiral Azetidine Building Block for Stereospecific Synthesis


(R)-2-Azetidin-2-yl-ethanol (CAS 1965314-52-6), systematically named 2-[(2R)-azetidin-2-yl]ethanol, is a chiral, non-racemic four-membered nitrogen-containing heterocycle bearing a primary hydroxyethyl side chain at the C2 position . With a molecular formula of C5H11NO and a molecular weight of 101.15 g/mol, it belongs to the azetidine class of conformationally restricted building blocks widely employed in medicinal chemistry to limit molecular flexibility while minimizing added lipophilicity and molecular weight . The compound features a single stereogenic center at the C2 carbon of the azetidine ring, with the (R)-absolute configuration conferring distinct spatial orientation of the ethanol side chain relative to the corresponding (S)-enantiomer (CAS 808172-24-9). This enantiomer is supplied by multiple vendors at purities ranging from 95% to 98% .

Why (R)-2-Azetidin-2-yl-ethanol Cannot Be Replaced by Other Azetidine Analogs Without Consequences


Substituting (R)-2-azetidin-2-yl-ethanol with its (S)-enantiomer, the racemic mixture, or other azetidine-containing building blocks is not a neutral exchange. The absolute stereochemistry at the C2 position of the azetidine ring dictates the three-dimensional trajectory of the hydroxyethyl side chain, which directly governs how the molecule engages chiral biological targets or directs diastereoselectivity in subsequent synthetic transformations . Class-level pharmacological evidence demonstrates that (2R)-configured azetidines display a fundamentally different pharmacological profile from their (2S) counterparts: in a study of ten azetidinic amino acids evaluated at ionotropic glutamate receptors, metabotropic glutamate receptors (mGluR1,2,4), and EAAT1-3 transporters, all five (2R)-azetidines (compounds 35, 37, 39, 41, 43) were found to be inactive, whereas introduction of a methyl group at C-4 in the (2S) series produced active ligands [1]. Furthermore, regioisomeric variants such as 2-(azetidin-1-yl)ethanol (N-substituted; CAS 67896-18-8) present the ethanol moiety on the nitrogen atom rather than the C2 carbon, altering hydrogen-bond donor/acceptor topology and nucleophilic reactivity patterns . These differences underscore that procurement choices driven solely by the azetidine scaffold, without consideration of stereochemistry and substitution pattern, risk introducing compounds that are biochemically silent or synthetically divergent from the intended application.

(R)-2-Azetidin-2-yl-ethanol – Quantitative Differentiation Evidence Against Closest Analogs


Enantiomeric Identity: (R)- vs. (S)-2-Azetidin-2-yl-ethanol – Physicochemical and Purity Comparison

The (R)-enantiomer (CAS 1965314-52-6) and (S)-enantiomer (CAS 808172-24-9) share identical molecular formulas and calculated physicochemical properties (density 1.0±0.1 g/cm³, boiling point 201.7±15.0 °C at 760 mmHg, LogP -0.17) . However, they are distinguished by their MDL identifiers: MFCD30181888 for the (R)-enantiomer and MFCD19225853 for the (S)-enantiomer . The minimum purity specification from a common vendor for both enantiomers is 95%, with higher-specification batches reaching 98% . The InChI Key for the (R)-enantiomer is MKXFHIPYFJSPKX-RXMQYKEDSA-N, with the stereochemical layer (/t5-/m1/s1) definitively encoding the (2R) absolute configuration, while the (S)-enantiomer carries the stereochemical descriptor /t5-/m0/s1 .

Enantiomeric purity Chiral building block Vendor specification

Pharmacological Differentiation: (2R)- vs. (2S)-Azetidine Configurations at Glutamate Receptors and Transporters

In a systematic study of ten enantiomerically pure azetidinic amino acids synthesized as conformationally constrained glutamate analogs, all (2R)-configured azetidines (compounds 35, 37, 39, 41, and 43) were found to be completely inactive across native ionotropic glutamate receptors (iGlu), cloned metabotropic glutamate receptors (mGluR1, 2, and 4), and excitatory amino acid transporters EAAT1–3 [1]. In contrast, azetidines bearing the (2S) configuration exhibited measurable activity, and introduction of a C-4 methyl group in the (2S) series (compound 36) produced a marked change in iGlu receptor pharmacology relative to the reference ligand trans-2-carboxyazetidine-3-acetic acid (t-CAA). Additionally, at EAAT1-3, while the (2R)-azetidine 35 was inactive, the (2S)-configured azetidines 36 and 40 were both identified as inhibitors with selectivity for the EAAT2 subtype [1]. This class-level evidence, while obtained on azetidinic amino acid analogs rather than the ethanol-bearing target compound, illustrates the broader principle that (2R) stereochemistry can produce a silent pharmacological profile at CNS targets that are engaged by (2S) counterparts.

Glutamate receptors EAAT transporters Stereochemistry-activity relationship

Regioisomeric Differentiation: C2-Substituted vs. N-Substituted Azetidine Ethanol Derivatives

(R)-2-Azetidin-2-yl-ethanol bears the hydroxyethyl group at the C2 carbon of the azetidine ring, leaving the secondary amine (NH) available as a nucleophilic handle for further functionalization (e.g., amide coupling, sulfonylation, reductive amination). The regioisomer 2-(azetidin-1-yl)ethanol (CAS 67896-18-8) places the ethanol moiety on the nitrogen atom, converting the secondary amine into a tertiary amine and thereby eliminating the NH hydrogen-bond donor capacity . This regioisomer is specified for use in the preparation of proline and morpholine derivatives as 11-β-hydroxysteroid dehydrogenase type 1 (11-β-HSD1) inhibitors for diabetes and obesity indications . The two regioisomers are not interchangeable: the N-substituted variant presents a tertiary amine that cannot serve as a peptide coupling partner, while the C2-substituted (R)-enantiomer retains the free NH for derivatization and additionally provides a chiral center adjacent to the point of substitution.

Regioisomer Hydrogen-bond topology Synthetic handle

Conformational Rigidity and Drug-Likeness: Azetidine vs. Acyclic Amino Alcohol Building Blocks

Azetidine-containing building blocks offer a unique balance of conformational restriction and physicochemical efficiency. As the smallest saturated nitrogen heterocycle with reasonable chemical stability, azetidine limits molecular flexibility while contributing less molecular weight and lipophilicity than larger ring systems (pyrrolidine, piperidine) . Compared to an acyclic amino alcohol of similar molecular weight—for example, (R)-2-aminobutan-1-ol (MW 89.14)—(R)-2-azetidin-2-yl-ethanol (MW 101.15) restricts two rotatable bonds through ring incorporation, reducing the conformational entropy penalty upon target binding, which classically translates to improved binding affinity when the ring conformation matches the bioactive geometry . The azetidine ring also imposes a ~90° bond angle constraint at the C-N-C vertex versus the ~109° tetrahedral angle of acyclic amines, altering the spatial presentation of the ethanol side chain to biological targets. This restricted conformational space is a primary driver for the adoption of azetidine building blocks in fragment-based drug discovery and library design .

Conformational restriction Drug-likeness Lead optimization

Application Scenarios for (R)-2-Azetidin-2-yl-ethanol Based on Verified Differentiating Evidence


Stereospecific Synthesis of CNS-Targeted Compound Libraries Requiring (R)-Configured Azetidine Intermediates

Medicinal chemistry programs targeting central nervous system receptors benefit from the conformational restriction inherent to the azetidine scaffold. When the target receptor's binding pocket shows stereochemical preference for the (R)-configuration—as demonstrated by the differential activity of (2R)- vs. (2S)-azetidines at glutamate receptors and transporters [1]—(R)-2-azetidin-2-yl-ethanol serves as the appropriate enantiopure starting material. Its free secondary amine enables direct incorporation via amide coupling or reductive amination into lead-like molecules, while the primary alcohol provides a second orthogonal functional handle for etherification, esterification, or oxidation.

Peptidomimetic Design Requiring Chiral, Conformationally Locked Amino Alcohols

In the design of peptidomimetics, (R)-2-azetidin-2-yl-ethanol can function as a conformationally constrained surrogate for amino acid side chains or as a turn-inducing scaffold element. The rigid ~90° N–C–C bond angle of the azetidine ring imposes a distinct spatial trajectory on the ethanol side chain that differs from both the (S)-enantiomer and acyclic analogs. This pre-organization is exploited in the synthesis of spirocyclic and bicyclic peptidomimetic frameworks . Procurement of the (R)-enantiomer with certified enantiopurity is essential to ensure reproducible diastereoselectivity in subsequent ring-formation or coupling steps.

Fragment-Based Drug Discovery Requiring Low-Molecular-Weight, Rule-of-3 Compliant Chiral Building Blocks

Fragment-based screening libraries prioritize compounds with low molecular weight (<160 Da), limited lipophilicity (cLogP <3), and at least one hydrogen-bond donor. (R)-2-Azetidin-2-yl-ethanol (MW 101.15, LogP -0.17, 2 H-bond donors) satisfies all Rule-of-3 criteria and additionally provides the conformational rigidity that larger ring systems would introduce at the cost of increased molecular weight . The azetidine's ring strain (~25 kcal/mol) and basicity profile also make it suitable for covalent fragment approaches where ring-opening can serve as a mechanism-based reactivity readout.

Asymmetric Organocatalysis and Chiral Ligand Synthesis

The (R)-configured amino alcohol motif of (R)-2-azetidin-2-yl-ethanol makes it a direct precursor for chiral oxazaborolidine catalysts and related asymmetric organocatalysts. Lipase-catalyzed acetylation approaches have been established for the resolution and functionalization of structurally related azetidine-based amino alcohols, confirming the synthetic tractability of this compound class for catalyst development [2]. Selecting the (R)-enantiomer over racemic material avoids the need for resolution steps and ensures enantiopure catalyst production.

Quote Request

Request a Quote for (R)-2-Azetidin-2-yl-ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.